N,N,N',N'-Tetramethyl-P-(trifluoroacetyl)phosphonic diamide
Description
N,N,N’,N’-Tetramethyl-P-(trifluoroacetyl)phosphonic diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonic diamide group, which is substituted with tetramethyl and trifluoroacetyl groups
Properties
CAS No. |
62839-04-7 |
|---|---|
Molecular Formula |
C6H12F3N2O2P |
Molecular Weight |
232.14 g/mol |
IUPAC Name |
1-[bis(dimethylamino)phosphoryl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H12F3N2O2P/c1-10(2)14(13,11(3)4)5(12)6(7,8)9/h1-4H3 |
InChI Key |
STLPEPQPMNEXHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C(=O)C(F)(F)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-(trifluoroacetyl)phosphonic diamide typically involves the reaction of phosphonic diamide precursors with trifluoroacetylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetramethyl-P-(trifluoroacetyl)phosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the product. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-P-(trifluoroacetyl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonic diamides.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-P-(trifluoroacetyl)phosphonic diamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-P-(trifluoroacetyl)phosphonic diamide involves its interaction with specific molecular targets. The trifluoroacetyl group plays a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonic diamide group is involved in the formation of stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-P-vinylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-ethylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide
Uniqueness
N,N,N’,N’-Tetramethyl-P-(trifluoroacetyl)phosphonic diamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications. The trifluoroacetyl group also increases the compound’s lipophilicity, which can influence its biological activity and interactions with cellular components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
